molecular formula C15H14ClFN4O B2673495 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097896-09-6

2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2673495
CAS No.: 2097896-09-6
M. Wt: 320.75
InChI Key: HZWUNXBXLVHMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that features a pyridazinone moiety, a fluorinated phenyl ring, and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is unique due to its combination of a pyridazinone core, a fluorinated phenyl ring, and an azetidine ring. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O/c16-12-3-1-4-13(17)11(12)7-15(22)21-8-10(9-21)19-14-5-2-6-18-20-14/h1-6,10H,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWUNXBXLVHMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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